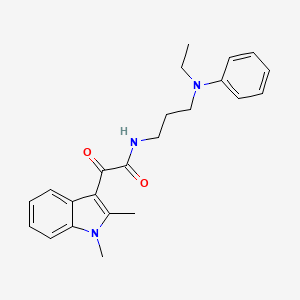

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide

Beschreibung

This compound features a 1,2-dimethyl-substituted indole core linked to a 2-oxoacetamide group. The side chain includes a propylamino group functionalized with ethyl and phenyl substituents, contributing to its amphiphilic character. Its molecular formula is C₂₃H₂₆N₄O₂ (molecular weight: 402.5 g/mol).

Eigenschaften

IUPAC Name |

2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethylanilino)propyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O2/c1-4-26(18-11-6-5-7-12-18)16-10-15-24-23(28)22(27)21-17(2)25(3)20-14-9-8-13-19(20)21/h5-9,11-14H,4,10,15-16H2,1-3H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWWQGKUUPDSGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCCNC(=O)C(=O)C1=C(N(C2=CC=CC=C21)C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

Alkylation: The indole core is then alkylated using an appropriate alkyl halide to introduce the 1,2-dimethyl groups.

Amidation: The alkylated indole is then reacted with an acyl chloride or anhydride to form the corresponding amide.

N-Alkylation: The final step involves the N-alkylation of the amide with 3-(ethyl(phenyl)amino)propyl halide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the amide nitrogen, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with new alkyl or acyl groups.

Wissenschaftliche Forschungsanwendungen

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Binding to cellular receptors and modulating their activity.

Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

Key Differences and Implications

Indole Substitution :

- The 1,2-dimethyl group on the indole core distinguishes the target compound from analogs like F12016 (acetylphenyl substituent) and CAS 1008694-85-6 (2-methylpropyl). Methyl groups may enhance metabolic stability compared to bulkier substituents .

- Compound 2 () lacks alkylation on the indole nitrogen, reducing lipophilicity .

Side Chain Variations: The ethyl(phenyl)amino-propyl side chain in the target compound contrasts with F12016’s acetylphenyl group. The former’s tertiary amine and aromatic moiety may improve membrane permeability and receptor binding . Sulfonamide-containing analogs (e.g., 18a, 14a) exhibit antibacterial activity due to their long alkyl chains, which disrupt bacterial membranes . The target compound’s side chain lacks sulfonamide groups, suggesting divergent pharmacological targets.

Biological Activity: F12016’s lack of reported activity highlights the critical role of side-chain design; the acetylphenyl group may hinder target engagement compared to the ethyl(phenyl)amino group . Amphiphilic compounds like 18a and 14a demonstrate that lipophilic side chains (e.g., hexadecyl) enhance antibacterial efficacy, whereas the target compound’s shorter propyl chain may prioritize solubility over membrane disruption .

Research Findings and Trends

- Synthetic Strategies : Compounds in and were synthesized via sulfonamide coupling and quaternization, whereas the target compound’s synthesis likely involves alkylation of the indole core and amide bond formation .

- Structure-Activity Relationships (SAR): Indole Methylation: Methyl groups at the 1- and 2-positions may sterically hinder enzymatic degradation, prolonging half-life .

Biologische Aktivität

2-(1,2-dimethyl-1H-indol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide is a complex organic compound classified as an indole derivative. Indole derivatives are known for their diverse biological activities and potential therapeutic applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its mechanisms, potential therapeutic uses, and research findings.

The compound's IUPAC name is 2-(1,2-dimethylindol-3-yl)-N-[3-(N-ethylanilino)propyl]-2-oxoacetamide. It has a molecular formula of and an InChI key of InChI=1S/C23H27N3O2/c1-4-26(18-11-6-5-7-12-18)16-10-15-24-23(28)22(27)21-17(2)25(3)20-14-9-8-13-19(20)21/h5-9,11-14H,4,10,15-16H2,1-3H3,(H,24,28) .

The biological activity of this compound can be attributed to several mechanisms:

Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptor Interaction: It potentially binds to cellular receptors, modulating their activity and influencing cellular responses.

Gene Expression Modulation: The compound may affect the expression of genes involved in various biological processes, contributing to its therapeutic effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that indole derivatives can possess significant anticancer properties. For instance, structural modifications in indole compounds have been linked to enhanced anticancer potency against various cell lines. The specific compound under review has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in cancerous cells .

Antimicrobial Properties

Indole derivatives are also noted for their antimicrobial activities. Research suggests that 2-(1,2-dimethylindol-3-yl)-N-(3-(ethyl(phenyl)amino)propyl)-2-oxoacetamide may exhibit activity against certain bacterial strains, although detailed studies are required to establish its efficacy and mechanism of action .

Anti-inflammatory Effects

The compound is being studied for its potential anti-inflammatory effects. Indoles have been reported to inhibit pro-inflammatory cytokines and could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives similar to the compound :

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including amide bond formation and indole functionalization. For example, coupling reactions using reagents like HATU or DIPEA in solvents such as DMF or dichloromethane are critical. Temperature control (e.g., room temperature vs. reflux) and pH adjustments ensure high yields. Purification via silica gel chromatography or recrystallization (e.g., using methanol/CH₂Cl₂ gradients) is recommended to achieve >95% purity .

Q. What analytical techniques are essential for characterizing this compound?

Comprehensive characterization requires:

- 1H/13C NMR to confirm structural integrity and substituent positions (e.g., indole protons at δ 7.3–7.7 ppm) .

- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., observed [M+H]+ vs. calculated).

- HPLC with UV detection for purity assessment, using C18 columns and acetonitrile/water mobile phases .

Q. What preliminary biological activities have been observed in related indole derivatives?

Analogous compounds exhibit anti-inflammatory, anticancer, and antimicrobial properties. For example, pyrimidoindoles with similar substituents show IC₅₀ values of 5–20 μM against cancer cell lines (e.g., MCF-7, A549) via kinase inhibition . Initial assays should include cytotoxicity screening (MTT assay) and target-specific enzymatic inhibition studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Focus on modifying the ethyl(phenyl)amino propyl side chain and indole substituents. For example:

- Introduce electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring to enhance target binding .

- Replace the dimethylindole with bulkier heterocycles (e.g., pyrrolidine) to improve metabolic stability. Use molecular docking (AutoDock Vina) to predict interactions with targets like COX-2 or EGFR .

Q. How to resolve contradictions in biological activity data across different assays?

Discrepancies may arise from assay conditions (e.g., serum interference, pH). Mitigation strategies:

- Validate results using orthogonal assays (e.g., Western blot alongside enzymatic assays).

- Perform dose-response curves (e.g., EC₅₀ vs. IC₅₀) to confirm potency thresholds .

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and bioavailability?

Q. How to analyze the reaction mechanism of intramolecular cyclization during synthesis?

Use density functional theory (DFT) calculations (Gaussian 09) to model transition states. Monitor intermediates via LC-MS and kinetic studies (variable temperature NMR) to identify rate-determining steps .

Q. What computational methods are recommended for target identification?

Combine:

- Phylogenetic profiling to identify conserved biological targets.

- Chemoproteomics (activity-based protein profiling) to map binding partners .

- Molecular dynamics simulations (GROMACS) to assess binding stability over time .

Q. How to address low synthetic yields in scale-up processes?

- Optimize stoichiometry of coupling reagents (e.g., 1.2 eq HATU for amide bonds).

- Switch to flow chemistry for better heat/mass transfer during exothermic steps .

- Use Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, catalyst loading) .

Q. What are the stability challenges under physiological conditions, and how to mitigate them?

The compound may degrade via hydrolysis of the oxoacetamide group. Solutions:

- Conduct accelerated stability studies (40°C/75% RH) to identify degradation products (HPLC-MS).

- Modify the amide bond with steric hindrance (e.g., tert-butyl groups) to reduce enzymatic cleavage .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temp | 25–40°C | ±15% |

| Catalyst (HATU) | 1.1–1.3 eq | +20% |

| Solvent | DMF > CH₂Cl₂ | +30% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.